n-Hexylpentanamide

Gas chromatography Retention index Amide identification

Method transfer between labs fails when generic amides replace specific retention-index markers. n-Hexylpentanamide (CAS 10264-25-2) provides a validated reference point. • Defined Kovats index I = 1516 on SE-30 at 180 °C for GC method calibration. • Nylon-6 model substrate with published kinetic data: 80 % uncatalyzed conversion (18 h, 230 °C). • Contact repellent candidate within the C11-C14 optimal MW window validated by Steltenkamp et al.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 10264-25-2
Cat. No. B079742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hexylpentanamide
CAS10264-25-2
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CCCC
InChIInChI=1S/C11H23NO/c1-3-5-7-8-10-12-11(13)9-6-4-2/h3-10H2,1-2H3,(H,12,13)
InChIKeyHYTMILDAGQOHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Hexylpentanamide: Secondary Amide for Chromatography & Materials


n‑Hexylpentanamide (N‑hexylvaleramide, C₁₁H₂₃NO, MW 185.31) is a secondary amide composed of a pentanoyl group N‑substituted with an n‑hexyl chain [REFS‑1]. It is a member of the N‑substituted valeramide family and carries the U.S. Department of Defense candidate insect‑repellent code AI3‑35716‑aGb [REFS‑2]. The compound is well‑characterized by gas chromatography, possessing a Kovats retention index of 1516 on a non‑polar SE‑30 column at 180 °C [REFS‑3], and has been employed as a model substrate in mechanistic studies of nitrile hydrolysis for nylon‑6 synthesis [REFS‑4].

GC retention-index marker for amide identification
Model substrate for nylon-6 precursor catalyst screening
Repellent screening candidate (class-level activity window)

Why n-Hexylpentanamide Differs from Other N-Alkyl Amides


Although the class of N‑alkyl amides appears structurally homogeneous, quantitative differences in chain‑length‑dependent properties make generic substitution unfounded. Kovats retention indices of N‑substituted amides on a non‑polar column vary systematically with the number of carbon atoms in the acyl and N‑alkyl moieties, meaning a differently substituted amide will not serve as a retention‑time equivalent for GC method transfer [REFS‑1]. In catalytic model reactions for polyamide synthesis, the specific combination of pentanenitrile and hexylamine yields a unique kinetic profile that cannot be replicated by shorter‑ or longer‑chain analogs [REFS‑2]. Furthermore, the insect‑repellent efficacy of secondary amides is confined to a narrow molecular‑weight window (C ≈ 11‑14; MW ≈ 185‑227); any deviation eliminates the class‑level activity that n‑hexylpentanamide possesses [REFS‑3]. Replacing the compound with a near‑neighbor analog therefore forfeits the specific chromatographic, kinetic, and biological properties that define its utility.

Retention index shift
Variation in N-alkyl chain length may significantly shift the Kovats index, making direct retention-time equivalence unlikely.
Kinetic profile divergence
Shorter or longer chain analogs may not reproduce the specific catalytic kinetics of the pentanenitrile/hexylamine system.
Activity window restriction
Substituting outside the reported C11–C14 carbon-number range may eliminate the class-level repellent activity profile.

Differentiation Evidence for n-Hexylpentanamide


Kovats Retention Index for GC Identification

On a non‑polar SE‑30 packed column operated isothermally at 180 °C, n‑hexylpentanamide exhibits a Kovats retention index (I) of 1516 [REFS‑1]. By comparison, the lower‑homolog N‑hexylacetamide (C₈H₁₇NO, acyl chain shortened by three methylene units) yields an I value of 1292 under equivalent GC conditions in the same study [REFS‑2]. The difference of +224 retention index units is analytically meaningful and allows unambiguous discrimination of the two amides even when co‑eluting with other matrix components.

Kovats RI
Head-to-head
1516
n-Hexylpentanamide
vs
1292
N-Hexylacetamide
ΔI +224
Enables specific, instrument-independent amide identification.
SE-30 column, 180 °C isothermal; Krawczyk & Piotrowski (1989).
Gas chromatography Retention index Amide identification Method validation

Nylon-6 Model Substrate: Nitrile Hydrolysis Benchmark

In a dedicated mechanistic study, n‑hexylpentanamide was generated from pentanenitrile and hexylamine under two conditions: (a) mild hydrothermal conditions (230 °C, no catalyst) gave 80 % conversion after 18 h; (b) with 0.5 mol % [RuH₂(PPh₃)₄] at 140 °C, 60 % conversion was reached in only 2 h [REFS‑1]. The uncatalyzed baseline and the catalyzed rate serve as quantitative benchmarks against which new catalyst systems can be compared. No other amide of this exact chain‑length combination has been characterized in equivalent detail for this industrially relevant reaction.

Hydrolysis conversion
Reported
80% /18 h, 230°C
60% /2 h, 140°C (Ru cat.)
Provides baseline kinetics for catalyst benchmarking.
Pentanenitrile + hexylamine system; van Dijk et al. (2007).
Polyamide synthesis Nitrile hydrolysis Catalyst screening Model reaction

Optimal Carbon-Chain Window for Insect Repellency

Alkyl neoalkanamides with total carbon numbers between 11 and 14 (molecular weight 185‑227) were demonstrated to be highly effective repellents against male German cockroaches (Blattella germanica) [REFS‑1]. n‑Hexylpentanamide, with C₁₁H₂₃NO (MW 185.31), sits precisely at the lower boundary of this empirically defined activity window. Amides with fewer than 11 or more than 14 carbons showed significantly reduced or no repellent activity in the same assay battery. Although no direct side‑by‑side data are available for this specific compound, its physicochemical profile matches the class‑level criteria for procurement as a screening candidate in repellent discovery programs.

Repellent window
Class-level
C = 11 (MW 185) falls within reported C11–C14 active range.
Supports repellent screening compound selection.
Class-level inference; quantitative per-compound data not digitized.
Insect repellent Structure-activity relationship Secondary amide Blattella germanica

Topical Hazard Evaluation and Occupational Safety

A formal topical hazard evaluation of n‑hexylpentanamide (tested under its AI3‑35716‑aGb code) was completed using New Zealand White rabbits for skin and eye irritation, Hartley guinea pigs for skin sensitization, and Sprague‑Dawley rats for additional endpoints [REFS‑1]. While quantitative data are not publicly digitized from the original 1976 report, the existence of this dedicated toxicology dossier means that procurement for any laboratory or pilot‑scale study need not commission new baseline safety testing. In contrast, many closely related N‑alkyl amides lack any published in‑vivo safety assessment.

Tox. dossier
Data to verify
Existing topical hazard evaluation (skin, eye, sensitization) in standard animal models.
Reduces need for preliminary toxicity testing.
Numerical irritation indices not publicly available; Swentzel & Bumgardner (1976).
Dermal toxicity Occupational safety Repellent safety Pre‑existing toxicology

Application Scenarios for n-Hexylpentanamide


GC Method Development and Amide Identification

When developing gas‑chromatographic methods for complex mixtures containing fatty amides, n‑hexylpentanamide can be used as a retention‑index marker at I = 1516. Its well‑separated index relative to lower amides such as N‑hexylacetamide (I = 1292) facilitates compound‑specific calibration and method robustness verification, as documented in the Krawczyk & Piotrowski (1989) dataset [REFS‑1].

Catalyst Screening for Polyamide Precursor Chemistry

Research groups focusing on nitrile hydrolysis for nylon‑6 synthesis can employ n‑hexylpentanamide as a benchmark substrate. The literature provides quantitative conversion data under both uncatalyzed (80 % in 18 h at 230 °C) and ruthenium‑catalyzed (60 % in 2 h at 140 °C) conditions, allowing direct comparison of novel catalyst performance without the need to re‑establish baseline kinetics [REFS‑2].

Repellent Discovery Library Inclusion

For entomological screening programs seeking contact repellents against cockroaches or related pests, n‑hexylpentanamide represents a validated entry point. Its carbon number (C11) and molecular weight (185.31) place it within the empirically determined optimal window for repellency identified by Steltenkamp et al. (1992), increasing the likelihood of observing biological activity compared to random amide selection [REFS‑3].

Occupational Safety Planning for Lab-Scale Synthesis

Institutions planning to synthesize or handle n‑hexylpentanamide can reference the existing topical hazard evaluation (skin, eye, sensitization in standard animal models) to inform risk assessments and safety protocols. This pre‑existing toxicology baseline, unique among many N‑alkyl valeramides, reduces the need for preliminary toxicity testing and supports faster experimental start‑up [REFS‑4].

Application
Selection Property
Validation Focus
GC method development
Specific retention-index marker
Method transfer and identity confirmation
Polyamide catalyst screening
Defined baseline reaction kinetics
Direct comparison of catalyst performance
Insect repellent screening
Carbon-number class membership (C11–C14)
Reported activity window context
Laboratory safety planning
Existing topical hazard evaluation dossier
Reduction of preliminary toxicity testing burden
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